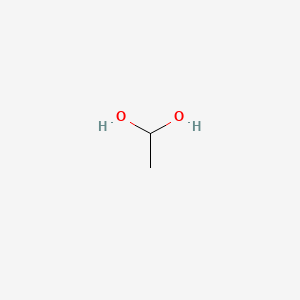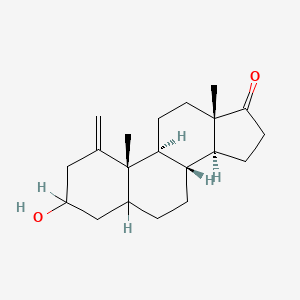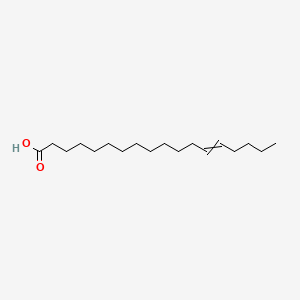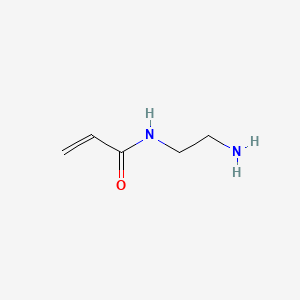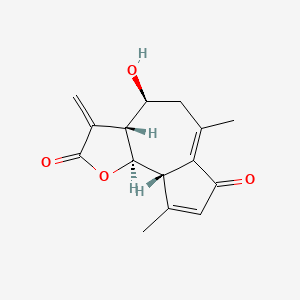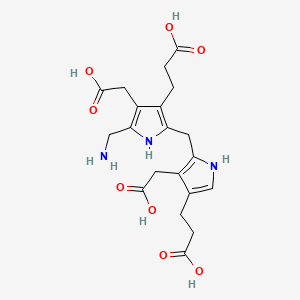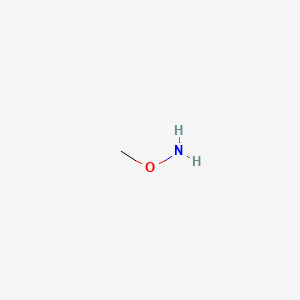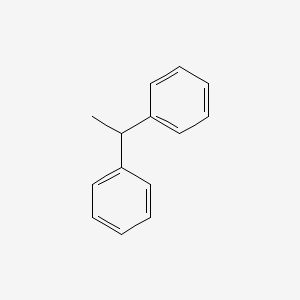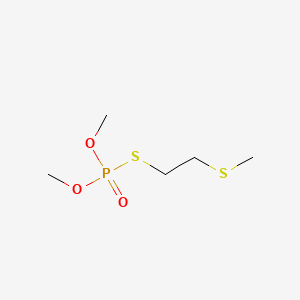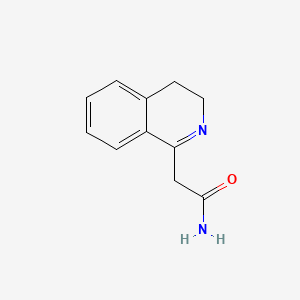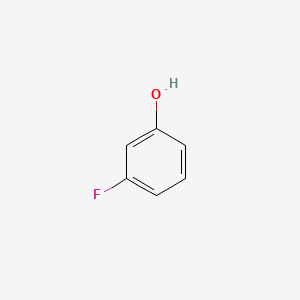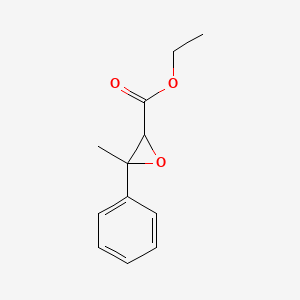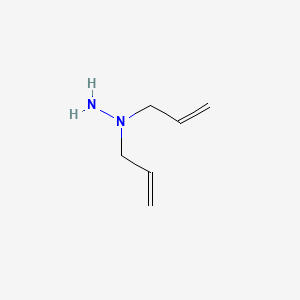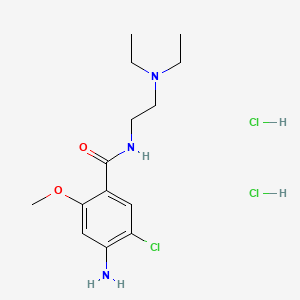![molecular formula C25H36N4O3 B1196387 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol CAS No. 34244-69-4](/img/structure/B1196387.png)
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol is a synthetic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for the development of therapeutic agents. This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol typically involves the reaction of p-methoxyphenylpiperazine with an appropriate epoxide or halohydrin under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
- 4-Methoxybenzylamine
Comparison
1,3-Bis[4-(p-methoxyphenyl)-1-piperazinyl ]-2-propanol is unique due to its dual piperazine and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research and industrial applications.
特性
CAS番号 |
34244-69-4 |
|---|---|
分子式 |
C25H36N4O3 |
分子量 |
440.6 g/mol |
IUPAC名 |
1,3-bis[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol |
InChI |
InChI=1S/C25H36N4O3/c1-31-24-7-3-21(4-8-24)28-15-11-26(12-16-28)19-23(30)20-27-13-17-29(18-14-27)22-5-9-25(32-2)10-6-22/h3-10,23,30H,11-20H2,1-2H3 |
InChIキー |
VHPOJFNPMOMKPV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O |
正規SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O |
Key on ui other cas no. |
34244-69-4 |
同義語 |
Ro 8-2580 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


